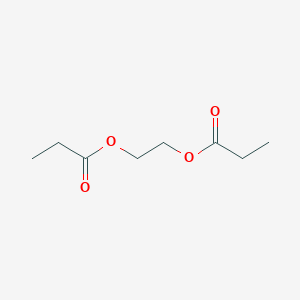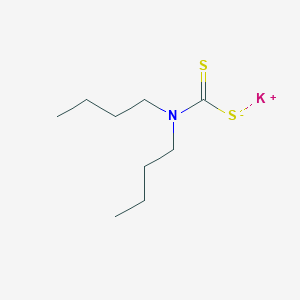
Potassium dibutyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium dibutyldithiocarbamate (KDBC) is a chemical compound that belongs to the class of dithiocarbamates. It is widely used in scientific research as a chelating agent, a metal complexing agent, and a corrosion inhibitor. Synthesis Method: KDBC is synthesized by reacting carbon disulfide with butylamine in the presence of potassium hydroxide. The reaction results in the formation of potassium dibutyldithiocarbamate, which is then purified and crystallized. The chemical formula of KDBC is C9H18KNS2. Scientific Research Application: KDBC is widely used in scientific research as a chelating agent to remove metal ions from solutions. It is also used as a metal complexing agent to form stable complexes with metal ions. KDBC is used in the analysis of trace metals in environmental samples, food, and biological fluids. It is also used in the study of the mechanism of action of metal-containing enzymes and proteins. Mechanism of Action: KDBC acts as a chelating agent by forming stable complexes with metal ions. The dithiocarbamate group in KDBC forms a strong bond with metal ions, thereby removing them from solutions. KDBC also acts as a metal complexing agent by forming stable complexes with metal ions. The stability of the complex depends on the metal ion and the pH of the solution. Biochemical and Physiological Effects: KDBC has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties. KDBC has been used in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Advantages and Limitations for Lab Experiments: KDBC is a versatile compound that can be used in a variety of scientific research applications. It is relatively inexpensive and easy to synthesize. However, KDBC has some limitations in lab experiments. It can interfere with some analytical methods and can also have toxic effects on living organisms at high concentrations. Future Directions: There are many future directions for the research on KDBC. One direction is to study the mechanism of action of KDBC in more detail. Another direction is to explore the potential of KDBC in the treatment of various diseases. Additionally, the development of new synthetic methods for KDBC and its derivatives could lead to the discovery of new compounds with improved properties. In conclusion, potassium dibutyldithiocarbamate is a versatile compound that has many scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. KDBC has the potential to be used in the treatment of various diseases and the development of new synthetic methods could lead to the discovery of new compounds with improved properties.
Propiedades
Número CAS |
136-29-8 |
|---|---|
Nombre del producto |
Potassium dibutyldithiocarbamate |
Fórmula molecular |
C9H18KNS2 |
Peso molecular |
243.5 g/mol |
Nombre IUPAC |
potassium;N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C9H19NS2.K/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
CTAGWAHHVKDYTF-UHFFFAOYSA-M |
SMILES isomérico |
CCCCN(CCCC)C(=S)[S-].[K+] |
SMILES |
CCCCN(CCCC)C(=S)[S-].[K+] |
SMILES canónico |
CCCCN(CCCC)C(=S)[S-].[K+] |
Otros números CAS |
136-29-8 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



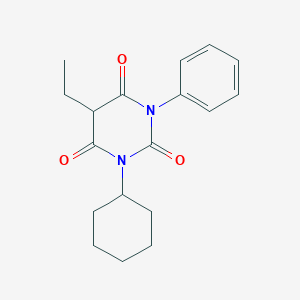

![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
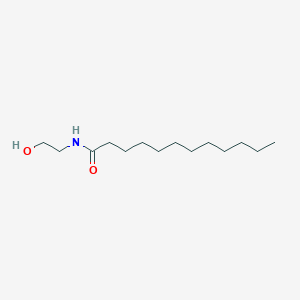



![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
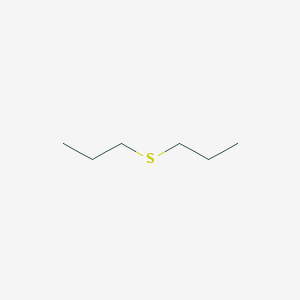


![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
